Dihydroergotoxine (mesylate)
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydroergotoxine mesylate is synthesized by hydrogenating ergotamine at the 9, 10 position to form dihydroergotamine, which is then converted to its mesylate salt . The preparation involves dissolving dihydroergotoxine mesylate in a solvent mixture, followed by filtration and lyophilization under vacuum conditions .
Industrial Production Methods
The industrial production of dihydroergotoxine mesylate involves the use of mannitol, dextran, lactose, or tartaric acid as stabilizers. The solution is heated, filtered, and then lyophilized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Dihydroergotoxine mesylate undergoes various chemical reactions, including oxidation, reduction, and substitution. It binds with high affinity to serotonin receptors, noradrenaline receptors, and dopamine receptors .
Common Reagents and Conditions
Common reagents used in the reactions involving dihydroergotoxine mesylate include methanesulfonic acid, sodium hydroxide, and various solvents such as chloroform and alcohol .
Major Products Formed
The major products formed from the reactions of dihydroergotoxine mesylate include its metabolites, such as 8’-beta-hydroxydihydroergotamine, which exhibits similar affinity and potency to its parent compound .
Scientific Research Applications
Dihydroergotoxine mesylate is used in various scientific research applications, including:
Mechanism of Action
Dihydroergotoxine mesylate exerts its effects by acting as an alpha-adrenergic antagonist and a dopamine agonist . It binds with high affinity to serotonin receptors (5-HT1Dα, 5-HT1Dβ, 5-HT1A, 5-HT2A, and 5-HT2C), noradrenaline receptors (α2A, α2B, and α1), and dopamine receptors (D2L and D3) . This binding leads to vasoconstriction of intracranial blood vessels and inhibition of neurotransmitter release, resulting in its therapeutic effects .
Comparison with Similar Compounds
Dihydroergotoxine mesylate is unique due to its combination of dihydrogenated ergot alkaloids. Similar compounds include:
Dihydroergotamine: Used primarily for treating migraines and cluster headaches.
Dihydroergocristine: One of the components of dihydroergotoxine mesylate, used for similar therapeutic purposes.
Dihydroergocornine: Another component of dihydroergotoxine mesylate, with similar applications.
Alpha- and Beta-Dihydroergocryptine: Components of dihydroergotoxine mesylate, used in treating cognitive impairments.
Dihydroergotoxine mesylate stands out due to its specific combination of these alkaloids, providing a broader range of therapeutic effects compared to its individual components .
Properties
IUPAC Name |
(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(6aR,9R)-N-[(1S,2S,4R,7S)-7-butan-2-yl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-5,8-dioxo-7-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37N5O5.2C30H39N5O5.C29H37N5O5.CH4O3S/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-16(2)11-23-27(37)34-10-6-9-24(34)30(39)35(23)28(38)29(3,40-30)32-26(36)18-12-20-19-7-5-8-21-25(19)17(14-31-21)13-22(20)33(4)15-18;1-5-16(2)25-27(37)34-11-7-10-23(34)30(39)35(25)28(38)29(3,40-30)32-26(36)18-12-20-19-8-6-9-21-24(19)17(14-31-21)13-22(20)33(4)15-18;1-15(2)24-26(36)33-10-6-9-22(33)29(38)34(24)27(37)28(3,39-29)31-25(35)17-11-19-18-7-5-8-20-23(18)16(13-30-20)12-21(19)32(4)14-17;1-5(2,3)4/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);5,7-8,14,16,18,20,22-24,31,39H,6,9-13,15H2,1-4H3,(H,32,36);6,8-9,14,16,18,20,22-23,25,31,39H,5,7,10-13,15H2,1-4H3,(H,32,36);5,7-8,13,15,17,19,21-22,24,30,38H,6,9-12,14H2,1-4H3,(H,31,35);1H3,(H,2,3,4)/t21-,23?,25-,26+,27+,32-,33+;18-,20?,22-,23+,24+,29-,30+;16?,18-,20?,22-,23+,25+,29-,30+;17-,19?,21-,22+,24+,28-,29+;/m1111./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMYROQEJAZVGJ-CTOOOFERSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@@H]4CC5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O.CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@@H]4CC5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O.CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@@H]4CC5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O.C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5CC6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C123H156N20O23S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2314.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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